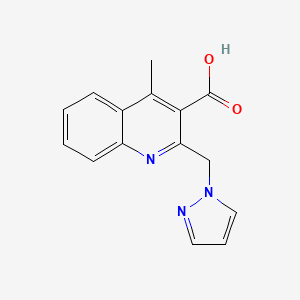

4-methyl-2-(1H-pyrazol-1-ylmethyl)quinoline-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-methyl-2-(pyrazol-1-ylmethyl)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-10-11-5-2-3-6-12(11)17-13(14(10)15(19)20)9-18-8-4-7-16-18/h2-8H,9H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNFSBWKXZCRAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=CC=CC=C12)CN3C=CC=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-Methyl-2-(1H-pyrazol-1-ylmethyl)quinoline-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.

Chemical Structure and Properties

The molecular formula of 4-methyl-2-(1H-pyrazol-1-ylmethyl)quinoline-3-carboxylic acid is C15H13N3O2, with a molecular weight of 267.28 g/mol. The compound features a quinoline core substituted with a pyrazole moiety, which is known to enhance biological activity through various mechanisms.

1. Antimicrobial Activity

Research indicates that derivatives of quinoline and pyrazole often exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Example A | E. coli | 15 |

| Example B | S. aureus | 18 |

While specific data for 4-methyl-2-(1H-pyrazol-1-ylmethyl)quinoline-3-carboxylic acid is limited, its structural analogs demonstrate promising antimicrobial effects, suggesting potential efficacy against pathogens.

2. Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on cell viability and apoptosis induction in cancer cell lines. For example, related compounds have shown IC50 values in the micromolar range against human cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 5.0 | Induction of apoptosis |

| MCF-7 (breast) | 8.0 | Cell cycle arrest and apoptosis |

In vitro studies have indicated that the presence of the pyrazole ring enhances the cytotoxicity of quinoline derivatives by promoting apoptosis through mitochondrial pathways.

3. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in studies targeting specific kinases involved in cancer progression. For instance, it has been suggested that similar compounds can act as inhibitors for Aurora kinases, which are critical in cell division and proliferation.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Aurora A | Competitive | 0.162 |

| Aurora B | Non-competitive | 0.299 |

These findings indicate that 4-methyl-2-(1H-pyrazol-1-ylmethyl)quinoline-3-carboxylic acid may possess similar inhibitory effects, warranting further investigation.

Case Studies

Several studies have been conducted on structurally related compounds to evaluate their biological activities:

- Antimicrobial Studies : A study demonstrated that quinoline derivatives exhibited significant antibacterial activity against Mycobacterium tuberculosis, suggesting that modifications to the quinoline structure could enhance efficacy against resistant strains.

- Anticancer Research : In a comparative analysis, compounds with the pyrazole ring showed enhanced cytotoxicity in breast cancer models compared to their quinoline counterparts alone, indicating that the pyrazole moiety plays a crucial role in enhancing therapeutic effects.

- Enzyme Targeting : Research on similar compounds revealed their ability to selectively inhibit Aurora kinases in vitro, leading to reduced tumor growth in xenograft models, thus providing a rationale for targeting these pathways with new derivatives.

Wissenschaftliche Forschungsanwendungen

HIV-1 Integrase Inhibition

One of the most significant applications of 4-methyl-2-(1H-pyrazol-1-ylmethyl)quinoline-3-carboxylic acid is its role as a potential inhibitor of the HIV-1 integrase enzyme. Research has shown that derivatives of quinoline-3-carboxylic acids exhibit promising activity against HIV, suggesting that introducing pyrazole moieties can enhance this activity. A study indicated that compounds with a similar structure demonstrated effective inhibition of HIV integrase, which is crucial for viral replication .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Pyrazole derivatives have been reported to possess antibacterial and antifungal properties, which may extend to 4-methyl-2-(1H-pyrazol-1-ylmethyl)quinoline-3-carboxylic acid. Preliminary studies indicate that modifications to the quinoline structure can lead to enhanced efficacy against various pathogens, making it a candidate for further exploration in antimicrobial drug development .

Synthetic Routes

The synthesis of 4-methyl-2-(1H-pyrazol-1-ylmethyl)quinoline-3-carboxylic acid typically involves multi-step reactions starting from commercially available quinoline derivatives. The introduction of the pyrazole moiety is achieved through nucleophilic substitution reactions, which are optimized to yield high purity and yield .

| Step | Reaction Type | Reagents | Yield (%) |

|---|---|---|---|

| 1 | Nucleophilic substitution | Quinoline derivative + Pyrazole | 70% |

| 2 | Hydrolysis | Alkali treatment | 85% |

Derivative Exploration

Studies have expanded on the original compound by synthesizing various derivatives with different substituents on the quinoline and pyrazole rings. These derivatives are evaluated for their biological activities, particularly in inhibiting viral enzymes and exhibiting antimicrobial effects .

Case Study: Antiviral Activity

A comprehensive study investigated a series of quinoline-based compounds, including our target compound, for their ability to inhibit HIV integrase. The results indicated that specific substitutions on the pyrazole ring significantly enhanced inhibitory activity compared to non-substituted analogs .

Key Findings:

- Compounds with halogen substitutions showed increased potency.

- The presence of hydrophobic groups improved binding affinity to the target enzyme.

Case Study: Antimicrobial Efficacy

In another study, a set of synthesized pyrazole derivatives was tested against Gram-positive and Gram-negative bacteria. The findings highlighted that certain derivatives exhibited considerable antibacterial activity, suggesting that modifications to the quinoline structure could lead to new antimicrobial agents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below, 4-methyl-2-(1H-pyrazol-1-ylmethyl)quinoline-3-carboxylic acid is compared with structurally and functionally analogous compounds:

Structural Analogues

2.1.1 Positional Isomers and Substitution Patterns

- 2-(1-Methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic acid (CAS: 923005-18-9): Features a pyrazole ring directly attached to the quinoline’s 2-position (vs. pyrazolylmethyl in the target compound). The methyl group is on the pyrazole (1-position) rather than the quinoline (4-position). This positional shift likely alters steric interactions and electronic effects, impacting receptor binding .

- 5-(4-Methylphenyl)-1-quinolin-2-yl-1H-pyrazol-3-carboxylic acid: Pyrazole is substituted with a 4-methylphenyl group and linked to quinoline’s 2-position. The absence of a methyl group on the quinoline core may reduce lipophilicity compared to the target compound .

- 2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid (CAS: 522594-91-8): Contains ethyl and methyl substituents on the pyrazole, increasing steric bulk and LogP (3.13), which could enhance membrane permeability but reduce aqueous solubility .

2.1.2 Core Modifications

- Pefloxacin (1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-methylpiperazinyl)-quinoline-3-carboxylic acid): A fluoroquinolone antibiotic with a piperazinyl group at the 7-position and a fluorine at the 6-position. The 4-oxo group and fluorine are critical for topoisomerase inhibition, features absent in the target compound .

- 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-ylacetic acid: Replaces the pyrazolylmethyl group with a hydroxy-oxo dihydroquinoline scaffold. Demonstrates anti-inflammatory activity, suggesting the carboxylic acid moiety alone can confer biological activity without heterocyclic appendages .

Pharmacokinetic Considerations

- The target compound’s methyl group at the 4-position and pyrazolylmethyl chain may improve metabolic stability compared to unsubstituted quinolines .

Vorbereitungsmethoden

Synthesis of Quinoline-3-Carboxylic Acid Derivatives

The synthesis of quinoline-3-carboxylic acid derivatives typically involves several key steps:

Alkylation of Quinoline Derivatives : This step involves the reaction of a quinoline derivative with an alkyl halide or benzyl bromide in the presence of a base like potassium carbonate (K$$2$$CO$$3$$) in a solvent such as dimethylformamide (DMF) under an inert atmosphere.

Hydrolysis to Obtain Carboxylic Acids : The esterified quinoline derivatives are then hydrolyzed using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) to yield the corresponding carboxylic acids.

Incorporation of Pyrazole Moiety

Incorporating a pyrazole ring into the quinoline structure can be achieved through various methods, including:

Condensation Reactions : Pyrazole aldehydes can react with quinoline derivatives in condensation reactions to form the desired pyrazolylmethylquinoline compounds.

Alkylation with Pyrazolylmethyl Halides : Direct alkylation of quinoline derivatives with pyrazolylmethyl halides is another approach to introduce the pyrazole moiety.

Data and Research Findings

| Compound | Yield (%) | Melting Point (°C) | Reaction Conditions |

|---|---|---|---|

| 6a | 33% | 162–165 | DMF, 60°C, 12h |

| 11a | 42–81% | Not specified | Hydrolysis in NaOH |

Table 1: Synthesis Data for Related Quinoline Derivatives

The synthesis of quinoline derivatives often involves moderate to high yields, depending on the specific conditions and reagents used. The melting points can vary significantly based on the substituents present on the quinoline ring.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-2-(1H-pyrazol-1-ylmethyl)quinoline-3-carboxylic acid?

- Methodology : Multi-step synthesis involving:

- Quinoline core formation : Use Skraup or Friedländer reactions to construct the quinoline backbone, followed by regioselective methylation at the 4-position .

- Pyrazole incorporation : Mannich reaction or nucleophilic substitution to introduce the pyrazole moiety at the 2-position, ensuring proper functionalization of the methyl group .

- Carboxylic acid activation : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) under acidic or basic conditions to yield the carboxylic acid group .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Techniques :

- X-ray crystallography : Resolve spatial arrangement of the pyrazole and quinoline groups, particularly the orientation of the methyl substituents .

- Spectroscopic analysis :

- - and -NMR to identify coupling patterns (e.g., pyrazole CH linkage to quinoline).

- IR spectroscopy to confirm carboxylic acid C=O stretching (~1700 cm) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula and fragmentation patterns .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

- Screening strategies :

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and mycobacteria (e.g., M. tuberculosis H37Rv), referencing similar quinoline derivatives .

- Enzyme inhibition : Evaluate inhibition of bacterial DNA gyrase or topoisomerase IV, critical targets for quinolone antibiotics .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

- Case example : Discrepancies in MIC values against M. tuberculosis may arise from:

- Substituent effects : Varying electron-withdrawing/donating groups on the pyrazole or quinoline rings altering membrane permeability .

- Experimental variables : Differences in bacterial strain virulence, culture media, or assay protocols .

- Resolution :

- Dose-response studies : Use standardized CLSI/MACS protocols for MIC determination.

- Structure-activity relationship (SAR) analysis : Synthesize analogs with systematic substitutions (e.g., halogenation at the quinoline 6-position) to isolate contributing factors .

Q. What strategies improve the stability of the carboxylic acid group under physiological conditions?

- Challenge : Carboxylic acids may undergo decarboxylation or esterification in vivo.

- Solutions :

- Prodrug design : Synthesize ester or amide derivatives (e.g., ethyl ester) that hydrolyze selectively in target tissues .

- Chelation : Coordinate the carboxylic acid with metal ions (e.g., Cu, Zn) to enhance stability, as demonstrated in metal-quinoline complexes .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

- Approaches :

- Molecular docking : Predict binding affinity to bacterial gyrase (PDB ID: 1KZN) or human serum albumin (PDB ID: 1AO6) using AutoDock Vina .

- ADMET prediction : Use SwissADME or pkCSM to estimate logP, bioavailability, and CYP450 interactions .

Data Contradiction Analysis

Q. How to address discrepancies in spectroscopic data for structural analogs?

- Example : Conflicting -NMR shifts for the pyrazole-CH-quinoline linkage.

- Root cause : Solvent polarity, temperature, or dynamic effects (e.g., rotational barriers).

- Mitigation :

- Standardize solvent (e.g., DMSO-d or CDCl) and temperature (e.g., 25°C) for NMR .

- Perform 2D NMR (COSY, NOESY) to confirm through-space interactions .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.